2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3S/c1-2-6-14(7-3-1)19-10-12-20(13-11-19)17-18-15-8-4-5-9-16(15)21-17/h4-5,8-9,14H,1-3,6-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWKFSULGYOHOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CCN(CC2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-cyclohexylpiperazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted benzothiazoles.
Scientific Research Applications
Pharmacological Applications
1. σ2 Receptor Ligands
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole derivatives have been studied as selective ligands for the sigma-2 (σ2) receptor. Research indicates that these compounds exhibit significant affinity for σ2 receptors, which are implicated in various neurological conditions and the modulation of drug abuse effects. For instance, a related compound demonstrated both acute and subchronic effects against cocaine in behavioral models with rodents, suggesting potential therapeutic applications in substance use disorders .
| Compound | Affinity (K_i) | Selectivity (σ1/σ2) | Effect on Cocaine |
|---|---|---|---|
| CM156 | 0.66-68.5 nM | 5.8-1139 fold | Mitigates effects |
2. Neuroprotective Effects
The ability of benzothiazole derivatives to mitigate the effects of psychostimulants like methamphetamine has been highlighted in studies. These compounds have shown promise in reducing the toxic effects associated with these drugs, potentially offering new avenues for treating addiction and neurotoxicity .
Antimicrobial Activity
3. Antifungal Properties
Recent studies have explored the synthesis of benzothiazole derivatives, including those with piperazine moieties, for their antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The synthesized compounds exhibited varying degrees of antifungal efficacy, indicating their potential as therapeutic agents against fungal infections .
Case Studies and Research Findings
4. In Vivo Studies
In vivo studies assessing the convulsive effects of cocaine indicated that pretreatment with certain benzothiazole derivatives could attenuate seizure activity in mice models. This finding aligns with the hypothesis that σ2 receptor antagonists can mitigate cocaine-induced convulsions .
5. Structure-Activity Relationships (SAR)
The structure-activity relationship studies reveal that modifications to the benzothiazole scaffold significantly influence the binding affinity and selectivity for σ2 receptors. For instance, replacing cyclohexylpiperazine with other piperazine derivatives improved selectivity towards σ2 receptors, highlighting the importance of structural optimization in drug design .
Mechanism of Action
The mechanism of action of 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Piperazine Ring
Methylpiperazine Derivatives
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) :
This derivative introduces a methyl group on piperazine and an acetamide linker. The acetamide bridge reduces steric hindrance but may limit membrane permeability compared to direct piperazine attachment. BZ-IV exhibits anticancer activity, with a molecular weight of 290.34 .
Aromatic Substitutions
- Molecular weight: 361.7. Activity data are unspecified, but halogenation often improves binding affinity .
- Molecular weight: 354.43 .
Cyclohexyl Substitution
Modifications to the Benzothiazole Core
Aminophenyl Substitutions
- 2-(4-Aminophenyl)-1,3-benzothiazole: Lacks the piperazine group but retains antitumor activity. The amino group enables hydrogen bonding, critical for DNA intercalation .
Sulfonyl Derivatives
Structure-Activity Relationships (SAR)
- Piperazine Substitution: Methyl groups (BZ-IV) enhance solubility but may reduce CNS penetration. Cyclohexyl groups improve lipophilicity, favoring membrane permeability.
- Benzothiazole Modifications: Sulfonyl derivatives exhibit distinct mechanisms (e.g., covalent binding) compared to piperazine-linked analogs. Aminophenyl variants rely on hydrogen bonding for DNA interaction, differing from piperazine-mediated receptor binding .
Biological Activity
2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole is a compound that has garnered attention for its diverse biological activities. This compound belongs to the benzothiazole family, which is known for various pharmacological properties, including antimicrobial, anticancer, and neuropharmacological effects. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzothiazole core substituted with a cyclohexylpiperazine moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit substantial antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related benzothiazole derivatives can range from 0.015 μg/mL to 0.25 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.25 |
| Related Benzothiazole Compound A | Streptococcus pneumoniae | 0.015 |
| Related Benzothiazole Compound B | Enterococcus faecalis | 0.12 |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been extensively studied. For instance, certain compounds have demonstrated selective toxicity towards cancer cells while sparing normal cells. The mechanism often involves the inhibition of topoisomerases and DNA gyrase, which are critical for DNA replication in cancer cells. In vitro studies suggest that these compounds can significantly reduce cell viability in various cancer lines .
Case Study: Anticancer Efficacy
A study involving a series of benzothiazole derivatives demonstrated that modifications to the piperazine ring could enhance cytotoxicity against pancreatic cancer cells. The most effective derivative exhibited an IC50 value of approximately 0.03 μM against cancer cell lines .
Neuropharmacological Effects
Benzothiazoles have been implicated in neuropharmacology, particularly regarding their interaction with sigma receptors. Compounds similar to this compound have shown potential as sigma receptor ligands, which could be beneficial in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazoles is heavily influenced by their structural modifications. The presence of substituents on the benzene ring or the piperazine moiety can significantly alter their pharmacological profiles. For example, the introduction of electron-donating or electron-withdrawing groups can enhance or diminish their activity against specific targets .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-donating group | Increased antimicrobial activity |
| Electron-withdrawing group | Decreased anticancer efficacy |
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 2-(4-cyclohexylpiperazin-1-yl)-1,3-benzothiazole and its derivatives?
- Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can react with halogenated benzothiazoles under reflux in polar aprotic solvents (e.g., DMF, DMSO) with catalysts like K₂CO₃ or Et₃N. details a similar protocol: 3-chloro-1,2-benzisothiazole reacts with piperazine in ethanol at 80°C for 36 hours, yielding 85% of the target compound .
- Validation : Structural confirmation via -NMR (e.g., δ 2.5–3.5 ppm for piperazine protons) and LC-MS (molecular ion peak at m/z 219.31 for C₁₁H₁₃N₃S) is critical .
Q. How can researchers verify the purity and structural integrity of synthesized this compound?
- Analytical Techniques :
- Elemental Analysis : Compare calculated vs. experimental C/H/N/S content (e.g., ±0.3% tolerance) .
- Spectroscopy : IR spectra for functional groups (e.g., ν(C=N) at 1650 cm⁻¹, ν(C-S) at 692 cm⁻¹) and -/-NMR for proton/carbon environments .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across structurally similar benzothiazole derivatives?
- Case Study : In -aryl benzothiazoles showed variable antitubercular activity against Mycobacterium tuberculosis H37Rv. For example, 2-(4-chlorophenyl) derivatives exhibited higher inhibition (MIC = 3.12 µg/mL) than 4-fluorophenyl analogs (MIC = 12.5 µg/mL) due to electron-withdrawing effects enhancing target binding .
- Methodology :
SAR Analysis : Systematically vary substituents (e.g., halogens, alkyl groups) and correlate with activity.
Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like mycobacterial enzymes .
Q. How can QSAR models guide the optimization of this compound for antischistosomal activity?
- Lipophilicity (logP) : Optimal range (2.5–3.5) for membrane permeability.
- Electrostatic Potential : Sulfonyl or sulfonamide groups enhance solubility and target engagement (e.g., 2-(benzylsulfonyl)-1,3-benzothiazole in showed IC₅₀ = 2.1 µM against Schistosoma mansoni) .
Q. What crystallographic insights exist for benzothiazole derivatives’ interactions with biological targets?
- Structural Data : reports X-ray crystallography of 2-(4-aminophenyl)-1,3-benzothiazole, revealing a planar benzothiazole core and dihedral angles (e.g., 5.2° between benzothiazole and phenyl rings). This planar geometry facilitates intercalation with DNA or enzyme active sites .
- Application : Use Mercury (CCDC) or PyMOL to analyze binding poses (e.g., π-π stacking with DNA base pairs or hydrogen bonding with kinase residues) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields for piperazine-linked benzothiazoles?
- Root Causes :
- Reaction Conditions : shows yield variations (70–90%) due to solvent polarity (DMF vs. ethanol) or catalyst loading .
- Purification Methods : Column chromatography (silica gel, hexane/EtOAc) vs. recrystallization (methanol/water) impacts purity and yield .
- Mitigation : Replicate protocols with controlled variables (e.g., inert atmosphere, strict temperature monitoring) and report detailed experimental logs.
Methodological Recommendations
Q. What in silico tools are recommended for predicting the pharmacokinetic profile of this compound?
- Software :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
